molecular formula C15H17NO3S B2486169 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-65-1

3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B2486169
CAS RN: 860787-65-1
M. Wt: 291.37
InChI Key: FBVXQGOLLZAQBP-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals that include pyridinone rings and sulfonyl groups. These functionalities are of interest due to their relevance in various fields, including medicinal chemistry, where they often contribute to the bioactive properties of pharmaceuticals, and materials science, for their potential in creating new materials with unique properties.

Synthesis Analysis

Synthesis of such compounds typically involves multi-step organic reactions, starting from readily available precursors. Techniques might include condensation reactions, sulfonation, and specific modifications to introduce or alter functional groups. Ionic liquids have been utilized as catalysts for the synthesis of related complex organic molecules, offering a green and efficient alternative to traditional methods (Zolfigol et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods reveal the arrangement of atoms within the molecule and the geometry around key functional groups. For instance, studies on related sulfonamide receptors have shown how the sulfonamide N-H hydrogen bonds play a crucial role in dimer formation, highlighting the importance of specific molecular interactions (Berryman et al., 2015).

Scientific Research Applications

Synthesis and Reactivity

  • Precursors for Pyridinone Ortho-Quinodimethanes : Sulfolene pyridinones, closely related to the subject compound, have been synthesized and used as precursors for pyridinone ortho-quinodimethanes. These were utilized in Diels–Alder reactions for cycloaddition processes (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

  • Pyridinone-based Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties, which are structurally related to the compound , were synthesized, showing good solubility and thermal stability (Liu et al., 2013).

  • Application in Diels-Alder Reactions : Similar compounds were used as precursors for thermolytic conversion into pyridinone ortho-quinodimethanes, which were then trapped in Diels-Alder reactions (Govaerts, Vogels, Compernolle, & Hoornaert, 2004).

Material Science Applications

  • Iridium(III) Complexes for Emission Studies : Cationic bis-cyclometallated iridium(III) complexes using ligands based on 2-phenylpyridine, similar in structure to the compound , were developed for green or blue emission studies (Ertl et al., 2015).

  • Ionic Liquid Applications : An ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized for its use as a catalyst in the synthesis of organic compounds (Moosavi-Zare et al., 2013).

Chemical Structure and Properties

  • Tautomerism Studies : Investigations into the tautomerism of 2-aminopyridines and 2(1H)-pyridinones, which share structural similarities with the compound , were conducted to understand their synthesis and stability (Davoodnia et al., 2011).

  • Structural Studies : Research into the structure of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, similar to the compound , was carried out to understand their physical and structural properties (Nelson et al., 1988).

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVXQGOLLZAQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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